molecular formula C17H17F3N2O B14098151 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime

Cat. No.: B14098151
M. Wt: 322.32 g/mol
InChI Key: VXZVMQOMRJLTTR-JWGURIENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime typically involves the reaction of 2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

    Oxidation: Formation of nitriles and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime is unique due to its specific trifluoromethyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its use as a fluvoxamine impurity makes it valuable in pharmaceutical research and quality control .

Properties

Molecular Formula

C17H17F3N2O

Molecular Weight

322.32 g/mol

IUPAC Name

2-[(Z)-[2-phenyl-1-[4-(trifluoromethyl)phenyl]ethylidene]amino]oxyethanamine

InChI

InChI=1S/C17H17F3N2O/c18-17(19,20)15-8-6-14(7-9-15)16(22-23-11-10-21)12-13-4-2-1-3-5-13/h1-9H,10-12,21H2/b22-16-

InChI Key

VXZVMQOMRJLTTR-JWGURIENSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/OCCN)/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(=NOCCN)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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